BenchChemオンラインストアへようこそ!

2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-(6-Oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034318-57-3, molecular formula C16H14N4O3S, MW 342.37) is a heterocyclic small molecule that merges a 6-oxopyridazin-1(6H)-yl (pyridazinone) core with a 4-(thiazol-2-yloxy)benzyl side chain via an acetamide linker. This compound belongs to the broader class of thiazolyl N-benzyl-substituted acetamide derivatives, a scaffold that has been systematically explored for Src kinase inhibition and anticancer activity.

Molecular Formula C16H14N4O3S
Molecular Weight 342.37
CAS No. 2034318-57-3
Cat. No. B2673731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
CAS2034318-57-3
Molecular FormulaC16H14N4O3S
Molecular Weight342.37
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C16H14N4O3S/c21-14(11-20-15(22)2-1-7-19-20)18-10-12-3-5-13(6-4-12)23-16-17-8-9-24-16/h1-9H,10-11H2,(H,18,21)
InChIKeyVBOCHMKYRWAMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034318-57-3): Compound Identity and Procurement Baseline


2-(6-Oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034318-57-3, molecular formula C16H14N4O3S, MW 342.37) is a heterocyclic small molecule that merges a 6-oxopyridazin-1(6H)-yl (pyridazinone) core with a 4-(thiazol-2-yloxy)benzyl side chain via an acetamide linker . This compound belongs to the broader class of thiazolyl N-benzyl-substituted acetamide derivatives, a scaffold that has been systematically explored for Src kinase inhibition and anticancer activity [1]. The pyridazinone moiety is a privileged structure in medicinal chemistry, appearing in anticonvulsant, anti-inflammatory, and kinase-inhibitor chemotypes [2]. No primary literature, patent, or database entry (PubChem, ChEMBL, BindingDB) with quantitative biological data was identified for this specific compound as of the search date; this guide therefore relies on structural class-based inference from the closest published analogs to define its differentiation basis.

Why Generic Substitution Fails for 2-(6-Oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034318-57-3)


In-class pyridazinone-thiazole acetamides cannot be regarded as interchangeable because even modest structural variations within this scaffold produce divergent target selectivity and potency profiles [1]. In the thiazolyl N-benzyl-substituted acetamide series, replacing the pyridine ring with a thiazole (as in KX2-391 vs. its thiazole analogs) shifts c-Src GI50 values from sub-micromolar to low-micromolar range, while 4-fluorobenzyl substitution on the same core redirects antiproliferative activity from leukemia toward breast carcinoma cells [1]. Similarly, within pyridazinone-thiazole hybrids, substituent identity at the pyridazinone 3-position dictates whether the dominant pharmacology is anticonvulsant (GABAergic, e.g., SP-5F, ED50 24.38 mg/kg MES) or antimicrobial/antiviral [2][3]. The target compound's unique combination of an unsubstituted pyridazinone N1-linked acetamide with a 4-(thiazol-2-yloxy)benzyl group—an ether-linked rather than directly N-linked thiazole—has no direct surrogate among published analogs, making blind substitution a high-risk procurement decision for any hypothesis-driven research program.

Product-Specific Quantitative Evidence Guide: 2-(6-Oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034318-57-3)


Structural Differentiation: Ether-Linked Thiazol-2-yloxybenzyl vs. Direct N-Thiazolyl or Thioether Linkers in Pyridazinone Acetamides

The target compound incorporates a 4-(thiazol-2-yloxy)benzyl group attached via an ether oxygen to the thiazole ring, creating a para-substituted benzyl ether linkage to the acetamide nitrogen. This architecture is distinct from all published pyridazinone-thiazole hybrids, which uniformly employ direct N-thiazolyl linkages (e.g., SP-5F and its congeners use N-(thiazol-2-yl)acetamide) [1] or thioether connections . In the Src-targeting thiazolyl N-benzyl-substituted acetamide series, the N-benzyl group is directly attached without an intervening ether oxygen, and the thiazole is embedded as a 2,4-disubstituted core rather than a pendant 2-yloxy substituent [2]. The ether oxygen introduces an additional hydrogen bond acceptor and alters the conformational flexibility and electronic character of the benzyl side chain, changes that have been shown in other kinase inhibitor series to modulate both potency and isoform selectivity [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level Inference: Src Kinase Inhibitory Potential Relative to Established Thiazolyl N-Benzyl Acetamide Analog 8a

The closest published structural relatives of the target compound are the thiazolyl N-benzyl-substituted acetamide derivatives reported by Fallah-Tafti et al. (2011), in which compound 8a—the unsubstituted N-benzyl derivative bearing a 2-morpholinoethoxyphenyl-thiazole core—inhibited c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1]. The target compound preserves the N-benzyl acetamide pharmacophore but replaces the 2-morpholinoethoxyphenyl-thiazole with a simpler thiazol-2-yloxybenzyl group and swaps the thiazole-4-yl attachment for a pyridazinone N1 attachment. While no direct Src inhibition data exist for the target compound, the SAR established in this series indicates that N-benzyl substitution is tolerated for Src inhibition and that para-substitution on the benzyl ring (as exemplified by the 4-fluoro derivative 8b, which achieved 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM) can shift cell-type selectivity [1].

Src Kinase Cancer Biology Tyrosine Kinase Inhibition

Class-Level Inference: Anticonvulsant Potential Differentiated from Pyridazinone-Thiazole Hybrid SP-5F

Pyridazinone-thiazole hybrids connected through an amide linkage have demonstrated anticonvulsant activity. Compound SP-5F (2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide) displayed median effective doses of 24.38 mg/kg (MES) and 88.23 mg/kg (scPTz) with a GABA-mediated mechanism [1]. The target compound differs from SP-5F in two key structural aspects: (i) it lacks the 3-(4-chlorophenyl) substituent on the pyridazinone ring, which in SP-5F was critical for potency, and (ii) the thiazole is attached via an ether-linked benzyl spacer rather than a direct N-thiazolyl acetamide. The SAR from this series indicates that electron-withdrawing para-substitution on the aromatic ring attached to the pyridazinone enhances anticonvulsant activity [1]; the target compound's unsubstituted pyridazinone may therefore exhibit lower CNS activity but potentially improved selectivity or reduced off-target effects.

Anticonvulsant Activity GABA Receptor Modulation CNS Drug Discovery

Physicochemical Property Differentiation: Drug-Likeness Profile vs. KX2-391 and VU 0240551

The target compound (MW 342.37, 4 H-bond acceptors, 1 H-bond donor, rotatable bonds ~7, tPSA ~93 Ų) sits within oral drug-likeness space (Lipinski RO5 compliant) but differs from key comparators in polarity and size. Compared to KX2-391 (MW 431.5, tPSA ~65 Ų, 2 H-bond donors, 6 H-bond acceptors), the target compound has lower molecular weight and higher polar surface area, suggesting potentially improved solubility but reduced membrane permeability relative to the clinical-stage Src inhibitor . Compared to VU 0240551 (MW 342.44, tPSA ~97 Ų), the target compound is nearly isosteric in MW but replaces a thioether linker with an ether linker and a phenylpyridazine with an unsubstituted pyridazinone, which may confer different metabolic stability profiles [1]. The ether-linked thiazole is predicted to have greater conformational flexibility (7 vs. 5–6 rotatable bonds in direct-linked comparators), which can affect entropic binding penalties [2].

Drug-Likeness ADME Prediction Lead Optimization

Best Research and Industrial Application Scenarios for 2-(6-Oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034318-57-3)


Scaffold-Hopping Probe for Src Family Kinase Inhibitor SAR Expansion

The target compound's structural kinship to the validated thiazolyl N-benzyl acetamide Src inhibitor series [1] makes it a rational scaffold-hopping probe. By replacing the thiazole-4-yl acetamide core of compound 8a (c-Src GI50 1.34 μM) with a pyridazinone N1-acetamide, researchers can experimentally test whether the pyridazinone carbonyl and ring nitrogen maintain the key hinge-binding or substrate-site interactions required for Src inhibition. Procurement is warranted for kinase profiling panels where the goal is to identify novel chemotypes with differentiated selectivity fingerprints against Src-family kinases (Src, Yes, Fyn, Lyn, Lck).

Minimal Pharmacophore Control in Pyridazinone Anticonvulsant Optimization

In anticonvulsant programs building on the SP-5F lead (ED50 24.38 mg/kg MES) [1], this compound—which lacks the potency-conferring 3-(4-chlorophenyl) substituent—serves as an ideal minimal pharmacophore control. Comparative testing in MES and scPTz models can quantify the contribution of the 3-aryl substituent to anticonvulsant efficacy and GABAergic modulation, while also probing whether the ether-linked thiazol-2-yloxybenzyl group introduces any unexpected CNS penetration or target engagement.

Physicochemical Comparator in ADME Cassette Studies for Oral Kinase Inhibitors

With a molecular weight 89 Da lower than the clinical Src inhibitor KX2-391 and a tPSA approximately 28 Ų higher [1], this compound occupies a distinct region of oral drug-likeness space. It is well-suited for inclusion in cassette pharmacokinetic studies (e.g., rodent IV/PO snapshots) alongside KX2-391 and VU 0240551 to establish how the ether-linked thiazol-2-yloxybenzyl motif influences clearance, volume of distribution, and oral bioavailability relative to direct-linked thiazole congeners.

Antimicrobial/Antiviral Screening in 6-Oxopyridazine Derivative Panels

Recent studies have established that 6-oxopyridazine derivatives bearing thiazole rings exhibit significant inhibitory efficacy against human coronavirus 229E (HCoV-229E) in Vero-E6 cell-based CPE assays [1]. The target compound, with its unique ether-linked thiazole architecture, is a logical extension to these screening panels to determine whether the thiazol-2-yloxy linkage confers any advantage in antiviral potency or cytotoxicity selectivity index relative to the directly linked 6-oxopyridazine-thiazole compounds 8a–c.

Quote Request

Request a Quote for 2-(6-oxopyridazin-1(6H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.